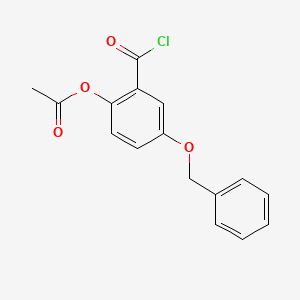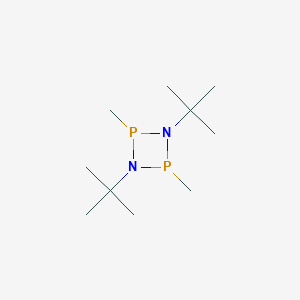
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a methylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce dihydropyrazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the pyrazole ring.
Applications De Recherche Scientifique
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diphenyl-1H-pyrazole: Similar in structure but lacks the methylidene and oxo groups.
3,4-Diphenyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the methylidene group.
1,3,4-Oxadiazole derivatives: Share some structural similarities but differ in the heterocyclic ring composition.
Uniqueness
5-Methylidene-2-oxo-3,4-diphenyl-2,5-dihydro-1H-pyrazol-2-ium-1-olate is unique due to its specific substitution pattern and the presence of the methylidene and oxo groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61355-11-1 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-methylidene-2-oxido-4,5-diphenylpyrazol-1-ium 1-oxide |
InChI |
InChI=1S/C16H12N2O2/c1-12-15(13-8-4-2-5-9-13)16(18(20)17(12)19)14-10-6-3-7-11-14/h2-11H,1H2 |
Clé InChI |
LIGHOUFEAZEKJR-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(=C([N+](=O)N1[O-])C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
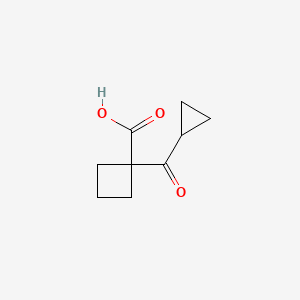

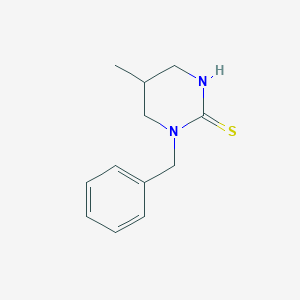
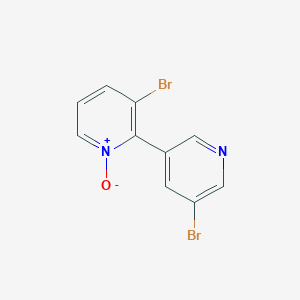
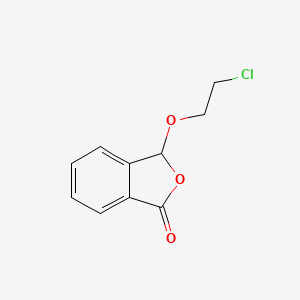
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
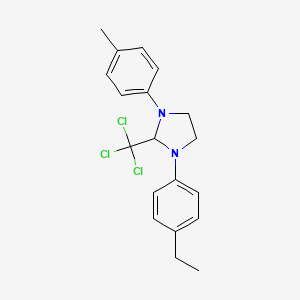
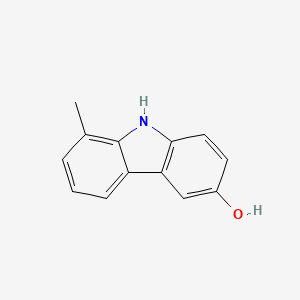
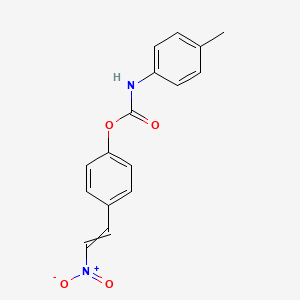

![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
